molecular formula C8H8N2O B126850 7-methoxy-1H-indazole CAS No. 1429222-35-4

7-methoxy-1H-indazole

Cat. No. B126850
M. Wt: 148.16 g/mol
InChI Key: QCBANHQTMCETBI-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole is a chemical compound with the CAS Number: 133841-05-1 . It has a molecular weight of 148.16 . The IUPAC name for this compound is 7-methoxy-2H-indazole .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 7-methoxy-1H-indazole, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-indazole is represented by the linear formula C8H8N2O .


Chemical Reactions Analysis

The synthesis of 1H-indazole involves various chemical reactions. For instance, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a common method . Other methods include the use of nitro as a leaving group, and the development of this method using 2-fluoro and 2-hydroxyl benzaldehyde .


Physical And Chemical Properties Analysis

7-Methoxy-1H-indazole is a solid at room temperature . It has a boiling point of 312.5°C at 760 mmHg and a melting point of 91-92°C .

Scientific Research Applications

  • Inhibition of Neuronal Nitric Oxide Synthase :

  • Synthesis and Pharmacological Study of Indazole Derivatives :

  • Electroactive Materials from Indazole Derivatives :

  • Potential in Anticancer Research :

  • Chemical Synthesis and Molecular Pharmacology :

    • Indazole-based compounds, including 7-methoxy-1H-indazole, are being extensively studied for their wide range of biological and pharmaceutical applications. The synthesis of novel heterocyclic systems, including indazoles, is a key area of interest in the development of new pharmaceuticals (Mal, Malik, Mahapatra, Mishra, Pal, & Paidesetty, 2022).

Safety And Hazards

The compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

Indazole is an important scaffold in medicinal chemistry. The progress on synthetic methodologies has allowed the preparation of several new indazole derivatives with interesting pharmacological properties . Particularly, the antiprotozoal activity of indazole derivatives has been recently reported . Therefore, the future directions of 7-methoxy-1H-indazole could be in the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

7-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBANHQTMCETBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439880
Record name 7-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-1H-indazole

CAS RN

133841-05-1
Record name 7-Methoxy-1H-indazole
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Record name 7-methoxy-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-indazole
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Synthesis routes and methods

Procedure details

To a solution of N-(2-methoxy-6-methylphenyl)acetamide (9.28 g, 51.8 mmol) in ethyl acetate (100 ml) are added acetic anhydride (14.7 mL, 156 mmol), tetrabutylammonium bromide (0.84 g, 2.61 mmol), potassium acetate (10.16 g, 104 mmol), and isoamyl nitrite (9.1 mL, 67.7 mmol), and the mixture is refluxed for 9 hours. After the reaction is completed, the solvent is evaporated under reduced pressure, and to the obtained residue is added 6N aqueous sodium hydroxide solution (100 mL). The mixture is stirred at room temperature for 1 hour. After the reaction is completed, the pH value of the mixture is adjusted to pH 7–8 with 3N hydrochloric acid, and the mixture is extracted with chloroform. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The obtained residue is purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1→1/1) to give the title compound (3.95 g, yield: 51%).
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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